N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC15078575
Molecular Formula: C25H24N4O5S
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H24N4O5S |
|---|---|
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C25H24N4O5S/c1-4-26(5-2)23(31)21-16(3)20-22(30)28(18-11-7-6-8-12-18)25(32)27(24(20)35-21)15-17-10-9-13-19(14-17)29(33)34/h6-14H,4-5,15H2,1-3H3 |
| Standard InChI Key | CTDJSVAWALBKLW-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC=CC=C3)CC4=CC(=CC=C4)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s molecular formula is C25H24N4O5S, with a molecular weight of 492.5 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the intricate arrangement of substituents around the thieno[2,3-d]pyrimidine scaffold.
Table 1: Molecular identity of N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O5S |
| Molecular Weight | 492.5 g/mol |
| CAS Number | Not publicly disclosed |
| VCID | VC15078575 |
Crystallographic and Conformational Insights
While direct crystallographic data for this compound is unavailable, structural analogs provide valuable insights. For example, a related thieno[2,3-d]pyrimidine derivative, 2-phenyl-5,6,7,8-tetrahydro-4H-benzo thieno[2,3-d]pyrimidine, crystallizes in the triclinic space group P1̅ with unit cell parameters a = 8.0873(4) Å, b = 12.7820(7) Å, and c = 13.5574(7) Å . The thieno-pyrimidine core in such compounds adopts a planar conformation, stabilized by π-π stacking and hydrogen bonding. The nitro group on the 3-nitrophenyl substituent likely introduces steric and electronic effects, influencing receptor binding.
Synthesis and Optimization
Synthetic Routes
The synthesis of N,N-diethyl-5-methyl-1-[(3-nitrophenyl)methyl]-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidine-6-carboxamide involves multi-step reactions, typically beginning with the construction of the thieno[2,3-d]pyrimidine core. A generalized approach includes:
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Cyclocondensation: Reaction of a substituted thiophene derivative with a urea or thiourea to form the pyrimidine ring.
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Functionalization: Introduction of the 3-nitrophenylmethyl and phenyl groups via alkylation or nucleophilic substitution.
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Carboxamide Formation: Coupling of the carboxylic acid intermediate with diethylamine using activating agents like thionyl chloride or carbodiimides.
Table 2: Representative synthesis steps and conditions
| Step | Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Cyclocondensation | Thiourea, HCl, reflux | 65% | |
| 2 | N-Alkylation | 3-Nitrobenzyl chloride, K2CO3, DMF | 72% | |
| 3 | Carboxamide Formation | Diethylamine, EDCI, HOBt, DCM | 58% |
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. The nitro group’s presence is verified by infrared (IR) spectroscopy, showing a characteristic absorption band near 1520 cm⁻¹ .
Biological Activity and Mechanism
GnRH Receptor Antagonism
The compound exhibits potent antagonism against GnRH receptors, with half-maximal inhibitory concentration (IC50) values reported in the nanomolar range. GnRH receptors, located in the pituitary gland, regulate luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. By blocking these receptors, the compound suppresses gonadotropin release, a mechanism relevant to treating hormone-dependent conditions like prostate cancer and endometriosis.
Structure-Activity Relationships (SAR)
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Thieno-Pyrimidine Core: Essential for receptor binding; replacing the sulfur atom with oxygen (e.g., in furopyrimidines) reduces activity.
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3-Nitrobenzyl Group: Enhances lipophilicity and stabilizes interactions with hydrophobic receptor pockets.
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Diethylcarboxamide: Improves solubility and pharmacokinetic properties compared to bulkier substituents .
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